Compound Description: This series of compounds features various amides derived from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole. Researchers synthesized these derivatives and investigated their antibacterial and antifungal activities against specific microorganisms, including Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae [].
Compound Description: This compound features a 1,3-thiazole ring linked to a pyrazole and a triazole ring. This structure was characterized using X-ray crystallography, revealing its conformation and intermolecular interactions within the crystal lattice [].
Compound Description: This compound, a chalcone derivative, features a 1,3-thiazole ring connected to a (E)-3-(4-methylphenyl)prop-2-en-1-one moiety. The crystal structure confirms its trans configuration across the olefin group [].
Compound Description: This compound, known as SR 121787, acts as a fibrinogen receptor (GpIIb-IIIa) antagonist. It demonstrates potent anti-aggregating activity in vitro and in vivo, effectively inhibiting ADP-induced platelet aggregation. Notably, SR 121787 exhibits prolonged antithrombotic effects [].
Compound Description: This compound contains a 1,3-thiazole ring linked to a benzamide moiety. The crystal structure reveals a specific orientation between the methylphenyl rings and intermolecular interactions involving hydrogen bonding [].
Compound Description: PTSA is a Schiff base that demonstrates antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Its Mn(II) complex shows enhanced antibacterial activity compared to PTSA alone [].
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids and Derivatives
Compound Description: This group includes novel N,N-disubstituted β-amino acids and derivatives featuring thiazole, aromatic, and heterocyclic substituents. Some compounds within this series exhibit antimicrobial activity, while others, notably 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, enhance rapeseed growth, seed yield, and oil content [].
Compound Description: Sulfathiazole, a well-known antibacterial sulfa drug, exhibits good corrosion inhibition properties on carbon steel in acidic media. Its inhibition efficiency increases with concentration, suggesting an adsorption mechanism best described by the Temkin isotherm [].
Compound Description: This series comprises Schiff base derivatives of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one, synthesized and evaluated for antimicrobial and antitubercular activity. Notably, compounds TZP4g and TZP4h demonstrate significant activity against Bacillus subtilis and Aspergillus niger. Furthermore, TZP4g exhibits potent activity against Mycobacterium tuberculosis H37Rv [].
Compound Description: This series consists of quinazolin-4-one derivatives featuring a substituted 1,3-thiazole ring. Molecular docking studies and in vitro assays on the HT-29 human colorectal adenocarcinoma cell line revealed promising anticancer activity for several compounds, with 5Dh8, 5DF6, 5Db2, and 5Di9 exhibiting superior activity compared to 5-fluorouracil [].
Compound Description: This series comprises thiazolidinone derivatives synthesized via a multistep process. Researchers evaluated their antihyperglycemic activity in two phases, using normal rats in a sucrose-loaded model and alloxan-induced diabetic rats. The results demonstrated the blood glucose-lowering potential of these compounds [].
Compound Description: This series involves a multistep synthesis of 1,3-thiazolidin-4-one derivatives incorporating a 1,3-thiazole ring system and various substituents. While the specific biological activities of these compounds are not detailed in the abstract, their synthesis suggests potential applications in medicinal chemistry [].
Compound Description: This series includes Schiff base derivatives of 5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one, synthesized and screened for antimicrobial and antitubercular activity. Several compounds exhibit significant activity against Gram-positive bacteria, while compounds TZP3c, TZP3d, and TZP3l show promising antitubercular activity against Mycobacterium tuberculosis H37Rv [].
Compound Description: This series comprises 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives synthesized and screened for anticancer activity. Compounds with a 4-furan-2-ylthiazol-2-yl moiety exhibited moderate activity, showing sensitivity to MDA-MB-468 and T-47D breast cancer cell lines [].
Compound Description: This series of thiazolidin-4-one derivatives, synthesized through a multistep process, includes a 1,3-thiazole ring and various substituents. Their antihyperglycemic activity was evaluated in normal and alloxan-induced diabetic rats, demonstrating their ability to lower blood glucose levels [].
Compound Description: This series of isoxazolyl thiazolyl thiazolidinones (4a–h) was synthesized and characterized. While the specific biological activities of these compounds were not detailed in the provided information, their synthesis suggests potential applications in medicinal chemistry [].
Compound Description: This complex molecule, synthesized via condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, features a 1,3-thiazole ring. Although its specific biological activity isn't specified, the use of ceftriaxone, a cephalosporin antibiotic, in its synthesis suggests a potential role in combating bacterial infections [].
Compound Description: This compound features a 1,3-thiazole ring linked to a pyrimidine ring. Crystallographic analysis reveals the near co-planarity of these rings and highlights intermolecular interactions contributing to the crystal structure [].
Compound Description: These two libraries consist of novel 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones (3) and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones (5) synthesized with a controlled Z-geometry using microwave irradiation. The compounds were tested for their activity against protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. Compound 3e, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and compound 5s, (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one, were identified as lead compounds and potent DYRK1A inhibitors. The compounds were also evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines [].
Compound Description: This entry refers to thiamine iodide in its triclinic form. The crystal structure reveals details of thiamine's interaction with iodide ions, including hydrogen bonding and close contacts [].
Compound Description: This series of thiazolidin-4-one derivatives is synthesized by bromination of 4-acetyl thioanisole, followed by condensation and cyclization reactions. The compounds were evaluated for antihyperglycemic activity in normal rats using a sucrose-loaded model and an alloxan-induced diabetic model [].
Compound Description: This series encompasses bi-heterocyclic propanamide derivatives synthesized with a thiazole and an oxadiazole ring. These compounds were found to be potent urease inhibitors and exhibited low cytotoxicity in hemolysis assays. Molecular docking studies further supported their urease inhibitory potential [].
Compound Description: This series comprises a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides synthesized through a parallel solution-phase method. The synthesis involves two steps: creating core building blocks, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, and then generating the final amides using 1,1’-carbonyldiimidazole as a coupling reagent [].
Compound Description: This series consists of 3-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile derivatives designed as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. These compounds exhibited potent anticonvulsant activity in animal models of epilepsy with minimal motor side effects [].
Compound Description: TAK-715 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, which plays a critical role in inflammatory responses. TAK-715 inhibits the production of tumor necrosis factor-alpha (TNF-alpha), a key inflammatory cytokine, both in vitro and in vivo. It exhibits good bioavailability and efficacy in animal models of rheumatoid arthritis, highlighting its potential as an anti-inflammatory drug [].
Compound Description: This compound contains a 1,3-thiazole ring linked to a pyrimidine ring. Structural analysis reveals a near co-planar arrangement between these rings and highlights the presence of weak intermolecular interactions [].
Compound Description: This compound features a 1,3-thiazole ring attached to a pyrimidine ring. Structural analysis reveals a near co-planar arrangement between these rings and highlights intermolecular N—H⋯N hydrogen bonds that contribute to its crystal packing [].
Compound Description: This series involves the synthesis of 6,8-disubstituted-3-(4-(4-substituted phenyl)thiazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives. The synthesis involves reacting 2-amino-4-substituted phenyl thiazole with substituted salicylaldehyde, followed by reduction and cyclization steps [].
29. 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones* Compound Description: This series of 2H-chromen-2-one derivatives features a 2-N-(aryl, acyl) amino-5-methyl-1,3-thiazol-4-yl substituent at the 3-position. They were synthesized through the Hantzsch thiazole synthesis using 3-(2-bromopropanoyl)-2H-chromen-2-ones as starting materials. Antimicrobial activity assays revealed that some of these derivatives exhibited activity against Escherichia coli and Pseudomonas aeruginosa, with one compound demonstrating higher activity against E. coli compared to the reference drug streptomycin. Molecular docking studies suggested these compounds could bind to the active site of bacterial tRNA (guanine37-N1)-methyltransferase [].* Relevance: Both this series and 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile share the 1,3-thiazole ring as a fundamental structural component. This shared feature highlights the significance of the thiazole moiety in medicinal chemistry and its potential to contribute to antimicrobial activity.
Compound Description: This series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates (3-5) was synthesized and evaluated for COX-2 (cyclooxygenase) and 5-LOX (lipoxygenase) inhibitory activity. These enzymes are involved in inflammation, and some of the synthesized compounds showed promising 5-LOX inhibitory activity [].
Compound Description: This study focused on synthesizing and characterizing a series of compounds derived from [4-oxo-4-(3,4,5-trimethoxybenzylidene)-4-dihydro-thiazole-2-yl]-acetonitrile. These compounds were then screened for their in vitro antitumor activity against human cancer cell lines [].
Compound Description: This compound, containing a 1,3-thiazole ring, is described within the context of pharmaceutical compositions and methods of treatment, suggesting its potential therapeutic applications [].
Compound Description: This compound incorporates a 1,3-thiazole ring and a pyrano[3,2-c]chromene system. Crystallographic analysis reveals the presence of intramolecular hydrogen bonding and specific dihedral angles between the rings [].
34. 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol Derivatives* Compound Description: This series involves the synthesis of bi-heterocyclic molecules containing both thiazole and oxadiazole rings. Researchers evaluated these compounds for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. Additionally, they assessed the compounds' cytotoxicity using brine shrimp lethality assays [].* Relevance: This series, similar to 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile, features the 1,3-thiazole ring, highlighting the significance of this heterocycle in medicinal chemistry. Despite differences in overall structure, the study of these derivatives' enzyme inhibitory activities and cytotoxicity profiles provides a valuable reference point for exploring similar properties in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.